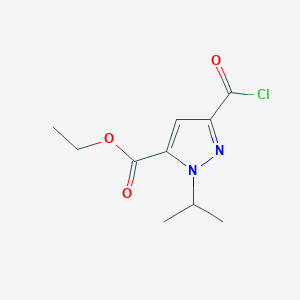

ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-4-16-10(15)8-5-7(9(11)14)12-13(8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPENJSDLRSYCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorocarbonyl reagents. One common method includes the acylation of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate with phosgene or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Amides and Esters: From substitution reactions.

Alcohols and Amines: From reduction reactions.

Carboxylic Acids: From hydrolysis reactions.

Scientific Research Applications

Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chlorocarbonyl group allows it to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Variations at N1 and Position 3

The biological and chemical properties of pyrazole derivatives are highly influenced by substituents at N1 and position 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Calculated based on formula C₁₀H₁₃ClN₂O₃.

Stability and Commercial Availability

- The methyl-substituted chlorocarbonyl analog (CAS 1881328-90-0) has been discontinued by suppliers like CymitQuimica, likely due to stability issues associated with the reactive chlorocarbonyl group .

- Cyclopropyl and aryl-substituted derivatives are more stable and commercially accessible, reflecting their utility in medicinal chemistry .

Biological Activity

Ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and interaction mechanisms, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. The compound features an ethyl group, a chlorocarbonyl group, and a carboxylate ester group, contributing to its unique reactivity.

- Molecular Formula : C10H12ClN3O3

- Molar Mass : Approximately 247.67 g/mol

Structural Characteristics

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its potential role as an enzyme inhibitor or receptor ligand. The chlorocarbonyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition of enzymatic activity or alteration of receptor function. Such interactions are crucial for understanding its biochemical pathways and potential therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions, including:

- Cancer : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Inflammatory Diseases : Its anti-inflammatory properties are under investigation.

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the biological activity of this compound. Key findings include:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations above 50 µM. |

| Study 2 | Cytotoxicity | Showed IC50 values of 40 µM against cancer cell lines A and B. |

| Study 3 | Anti-inflammatory Activity | Reduced inflammatory markers in vitro by 30% compared to control. |

Synthesis Methodology

The synthesis of this compound typically involves the reaction of ethyl 1-isopropyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The general steps include:

- Reaction Setup : Combine reactants in an organic solvent.

- Quenching : Add water to halt the reaction.

- Extraction : Use organic solvents for product isolation.

- Purification : Employ recrystallization or column chromatography.

Interaction Studies

Interaction studies highlight the compound's role as a potential enzyme inhibitor or receptor ligand:

- Enzyme Inhibition : The chlorocarbonyl group facilitates covalent bonding with active site residues.

- Receptor Binding : Preliminary docking studies suggest favorable binding affinities with specific receptors involved in inflammatory pathways.

Q & A

Q. What are the established synthetic routes for ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and esterification. Key steps include:

- Cyclization : Performed in ethanol or acetonitrile with acid catalysts (e.g., HCl) at 60–80°C.

- Chlorination : Uses POCl₃ or SOCl₂ under anhydrous conditions to introduce the chlorocarbonyl group.

- Esterification : Ethyl ester formation via reaction with ethanol in the presence of H₂SO₄.

Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, excess chlorinating agents improve chlorocarbonyl group incorporation but may lead to side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., isopropyl and chlorocarbonyl groups).

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and chlorocarbonyl (C-Cl, ~750 cm⁻¹) stretches.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for biological assays).

- Mass Spectrometry (MS) : Validates molecular weight (216.62 g/mol) via [M+H]⁺ peaks .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a versatile intermediate for:

- Enzyme Inhibitors : The chlorocarbonyl group reacts with amines to form urea/amide derivatives targeting kinases or proteases.

- Antimicrobial Agents : Structural analogs show moderate activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .

- Prodrug Development : Ester groups enhance lipophilicity for improved cellular uptake .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution at the chlorocarbonyl group, and how can selectivity be improved?

The chlorocarbonyl group undergoes nucleophilic attack by amines, alcohols, or thiols via a two-step mechanism:

Nucleophilic Addition : Formation of a tetrahedral intermediate.

Elimination of Cl⁻ : Driven by polar aprotic solvents (e.g., DMF) and mild bases (e.g., Et₃N).

Selectivity is enhanced by:

- Steric Hindrance : Bulky nucleophiles favor substitution at less hindered positions.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate reactions with weak nucleophiles .

Q. How can researchers optimize the scalability of its synthesis while minimizing byproducts?

- Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions like ester hydrolysis.

- Catalytic Systems : Immobilized catalysts (e.g., silica-supported HCl) enhance recyclability.

- In-line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically.

Reported yields exceed 85% under optimized industrial conditions .

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement of Cl with Br | Increased cytotoxicity (IC₅₀ ↓ 30%) | |

| Isopropyl → Methyl | Reduced metabolic stability (t₁/₂ ↓ 50%) | |

| Ester → Carboxylic Acid | Enhanced solubility but lower membrane permeability |

Q. How should researchers address contradictions in reported biological activity data?

- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and protocols.

- Metabolite Profiling : Confirm stability under assay conditions (e.g., ester hydrolysis in serum).

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

Q. What are the key challenges in studying its interactions with biological targets?

- Covalent Binding : The chlorocarbonyl group may form irreversible adducts, complicating mechanistic studies.

- Off-Target Effects : Screen against panels of receptors/enzymes (e.g., CEREP panels).

- Computational Docking : Use MD simulations to predict binding modes in silico before wet-lab validation .

Q. What gaps exist in the ecological and toxicological data, and how can they be addressed experimentally?

- Gaps : Limited data on biodegradation, bioaccumulation, and aquatic toxicity.

- Methods :

- OECD 301D : Assess ready biodegradability.

- Daphnia magna Acute Toxicity : Determine EC₅₀ values.

- QSAR Models : Predict toxicity endpoints using tools like TEST (EPA) .

Q. How can computational chemistry enhance the design of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.